molecular formula C17H32O4 B13128855 Methoxymethyl 15-oxopentadecanoate

Methoxymethyl 15-oxopentadecanoate

Cat. No.: B13128855
M. Wt: 300.4 g/mol
InChI Key: SHAPJVKTMLJFJS-UHFFFAOYSA-N
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Description

Methoxymethyl 15-oxopentadecanoate is a synthetic ester featuring a 15-carbon backbone with a ketone (oxo) group at the terminal position (C-15) and a methoxymethyl ester group at the α-position. Its molecular formula is inferred as C₁₈H₃₂O₄, combining hydrophobic alkyl chain properties with reactive functional groups. This compound is likely synthesized via esterification of 15-oxopentadecanoic acid with methoxymethanol, a process analogous to methods described for indole derivatives in the literature (e.g., 70% yield for similar methoxymethylation reactions) . Applications may include its use as an intermediate in polymer chemistry or pharmaceutical synthesis, leveraging its ester and ketone moieties for further functionalization.

Properties

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

methoxymethyl 15-oxopentadecanoate

InChI

InChI=1S/C17H32O4/c1-20-16-21-17(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-18/h15H,2-14,16H2,1H3

InChI Key

SHAPJVKTMLJFJS-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CCCCCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthetic preparation of Methoxymethyl 15-oxopentadecanoate involves esterification reactions. One common method is the reaction between pentadecanedioic acid (also known as 15-oxopentadecanoic acid) and methanol. The reaction proceeds as follows:

Pentadecanedioic acid+MethanolMethoxymethyl 15-oxopentadecanoate+Water\text{Pentadecanedioic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Pentadecanedioic acid+Methanol→Methoxymethyl 15-oxopentadecanoate+Water

Industrial Production:

Industrial production methods may vary, but they typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Methoxymethyl 15-oxopentadecanoate can undergo various reactions:

    Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to pentadecanedioic acid and methanol.

    Oxidation: The carbonyl group (C=O) can be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The methoxymethyl group can be replaced by other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Methoxymethyl 15-oxopentadecanoate finds applications in:

    Lipid Research: As a model compound for studying lipid metabolism.

    Drug Delivery: Due to its ester functionality, it may be used in drug delivery systems.

    Biological Studies: Investigating its effects on cell membranes and biological processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymatic processes, or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methoxymethyl 15-oxopentadecanoate with key analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Applications
This compound C₁₈H₃₂O₄ Methoxymethyl ester, terminal oxo 312.45 High hydrophobicity, reactive ketone Polymer crosslinking, drug intermediates
Methyl 5-oxohexanoate C₇H₁₂O₃ Methyl ester, mid-chain oxo 144.17 Moderate solubility, volatile Organic synthesis, fragrance industry
Methyl pentadecanoate C₁₆H₃₂O₂ Methyl ester 256.43 Non-reactive, high thermal stability Biofuels, lubricants
Hexa(methoxymethyl)melamine C₁₅H₃₀N₆O₆ Six methoxymethyl groups, triazine core 414.45 Water-soluble, crosslinking agent Resins, coatings

Reactivity and Stability

  • This compound: The terminal oxo group enhances susceptibility to nucleophilic attacks (e.g., Grignard reactions), while the methoxymethyl ester may improve hydrolytic stability compared to simple methyl esters due to steric hindrance .
  • Methyl 5-oxohexanoate: Shorter chain length increases volatility and solubility in polar solvents. The mid-chain oxo group participates in cyclization reactions, useful in lactone synthesis .
  • Hexa(methoxymethyl)melamine: Methoxymethyl groups enable crosslinking with hydroxyl-containing polymers under acidic conditions, contrasting with the ester-based reactivity of this compound .

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